molecular formula C26H18O9 B2979802 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858766-55-9

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2979802
CAS No.: 858766-55-9
M. Wt: 474.421
InChI Key: LJTRIQFFTWLCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic chromene derivative characterized by a complex esterified structure. Its core consists of a 4-oxo-4H-chromen scaffold substituted at the 3-position with a 4-(ethoxycarbonyl)phenoxy group and at the 7-position with a benzo[d][1,3]dioxole-5-carboxylate moiety. The compound has a molecular weight of 474.095 g/mol and is identified by CAS numbers such as 858766-55-9 and 349565-39-5 .

Properties

IUPAC Name

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O9/c1-2-30-25(28)15-3-6-17(7-4-15)34-23-13-31-21-12-18(8-9-19(21)24(23)27)35-26(29)16-5-10-20-22(11-16)33-14-32-20/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTRIQFFTWLCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromenone can yield dihydrochromenone derivatives.

    Substitution: The phenoxy and benzo[d][1,3]dioxole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate has potential as a pharmacophore.

Industry

Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photonic devices, due to its conjugated system and potential for electronic interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can participate in π-π stacking interactions, while the benzo[d][1,3]dioxole moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural complexity of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate invites comparison with analogous chromene derivatives. Key differences lie in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed analysis of structurally related compounds:

Substituent Variations in the Chromene Core

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-(ethoxycarbonyl)phenoxy benzo[d][1,3]dioxole-5-carboxylate C₂₇H₁₈O₁₀ 474.095 858766-55-9
4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate 4-(propoxycarbonyl)phenoxy benzo[d][1,3]dioxole-5-carboxylate C₂₈H₂₀O₁₀ 488.122 Not available
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate 3-methoxyphenoxy, methyl benzo[d][1,3]dioxole-5-carboxylate C₂₆H₁₈O₉ 474.109 859138-57-1
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 1,3-benzodioxole-5-carboxylate 4-methoxyphenoxy, trifluoromethyl benzo[d][1,3]dioxole-5-carboxylate C₂₆H₁₆F₃O₉ 544.097 637752-52-4
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate 4-(ethoxycarbonyl)phenoxy 2-fluorobenzoate C₂₆H₁₇FO₈ 476.082 637751-51-0
ethyl 3-(4-bromophenyl)-7-[(2-methoxybenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate 4-bromophenyl, ethoxycarbonyl 2-methoxybenzoyloxy C₂₆H₁₉BrO₇ 523.33 610759-05-2

Key Structural and Functional Differences

Ethoxy vs. Propoxycarbonyl Groups (Target vs.

Methoxy vs. Trifluoromethyl Substituents ( vs. ) :

  • The trifluoromethyl (-CF₃) group in introduces strong electron-withdrawing effects, which may stabilize the chromene core against metabolic degradation compared to the methoxy (-OCH₃) group in .

Benzo[d][1,3]dioxole vs. Fluorobenzoate (Target vs.

Bromophenyl and Methoxybenzoyl Modifications () :

  • The bromine atom in enhances steric bulk and may confer halogen-bonding capabilities, while the methoxybenzoyl group increases aromaticity and resonance stability.

Biological Activity

The compound 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a chromenone core structure with various functional groups, including an ethoxycarbonyl group and a benzo[d][1,3]dioxole moiety. Its IUPAC name reflects its complex architecture, which contributes to its biological activity.

Molecular Formula

  • Molecular Formula : C25H21O7
  • CAS Number : 637753-05-0
PropertyValue
Molecular Weight433.44 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function through:

  • Enzyme Inhibition : Binding to the active sites of enzymes, preventing substrate access.
  • Signal Modulation : Interacting with receptors to influence signaling pathways.

In Vitro Studies

Recent studies have evaluated the compound's effects on various biological systems. Key findings include:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which is crucial for combating oxidative stress in cells.
  • Enzyme Interaction : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .

Study 1: Antioxidative Properties

A study assessed the antioxidative activity using a DPPH scavenging assay. The results indicated that the compound has an IC50 value of 86.3 μM, demonstrating moderate antioxidant capabilities compared to other tested compounds .

Study 2: Enzyme Inhibition

In another investigation, the compound was tested against cholinesterases and β-secretase. It showed promising inhibition rates, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis of Biological Activity

To better understand the compound's efficacy, a comparative analysis with related compounds was conducted:

Compound NameIC50 (μM)Target Enzyme
This compound86.3DPPH
Compound A100COX
Compound B75LOX

This table highlights the relative potency of the compound compared to others in terms of antioxidant and enzyme inhibition activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.